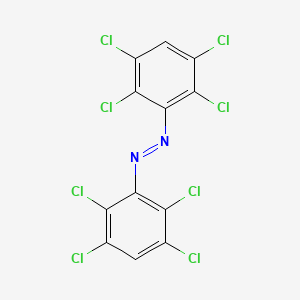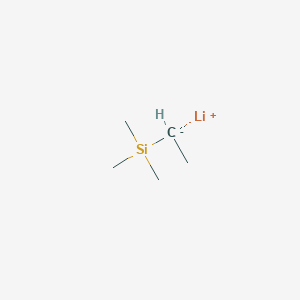
lithium;ethyl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;ethyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to an ethyl group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl(trimethyl)silane typically involves the reaction of ethyl(trimethyl)silane with a lithium reagent. One common method is the reaction of ethyl(trimethyl)silane with lithium metal in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;ethyl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Triethylamine and lithium diisopropylamide: Used in substitution reactions.
Nickel catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of organosilicon compounds .
Aplicaciones Científicas De Investigación
Lithium;ethyl(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the production of silicon-based materials with unique properties.
Polymer Chemistry: It plays a role in the polymerization of olefins and epoxides.
Biological Research: It is used in the study of silicon-based biocompatible materials.
Mecanismo De Acción
The mechanism of action of lithium;ethyl(trimethyl)silane involves the transfer of the lithium atom to a target molecule, facilitating various chemical transformations. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. The trimethylsilyl group provides steric protection, enhancing the selectivity of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the ethyl group and lithium atom.
Triethylsilane: Contains an ethyl group but differs in the number of ethyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups attached to a silicon atom.
Uniqueness
Lithium;ethyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group, which imparts distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable reagent in organic synthesis and material science .
Propiedades
Número CAS |
79158-44-4 |
|---|---|
Fórmula molecular |
C5H13LiSi |
Peso molecular |
108.2 g/mol |
Nombre IUPAC |
lithium;ethyl(trimethyl)silane |
InChI |
InChI=1S/C5H13Si.Li/c1-5-6(2,3)4;/h5H,1-4H3;/q-1;+1 |
Clave InChI |
XGSBUUHNOUNTFY-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[CH-][Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
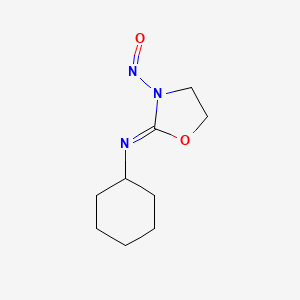
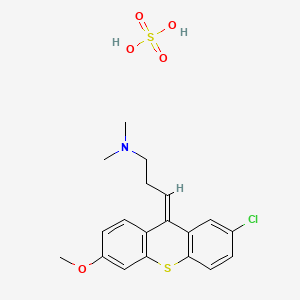
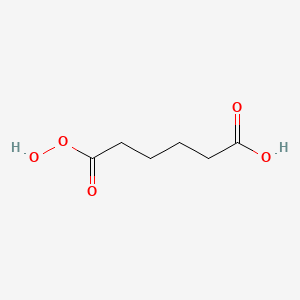
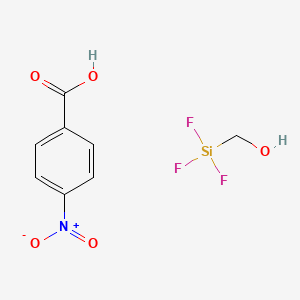
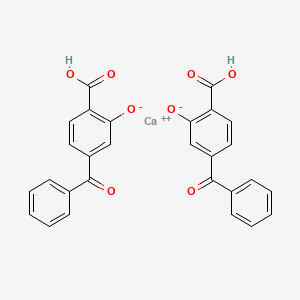
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
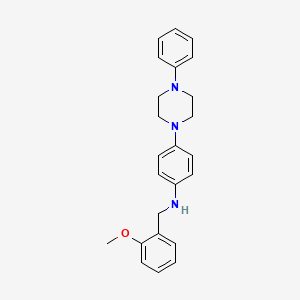
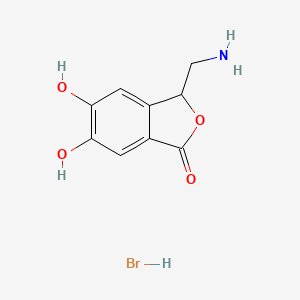
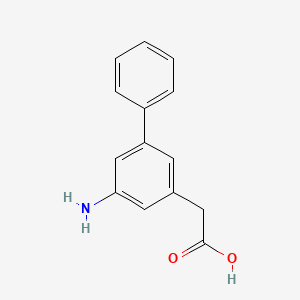
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
